bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate
Description
bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is a synthetic organic compound featuring a fluorene core substituted with a hydroxyimino group at the 9-position and sulfonate esters at the 2- and 7-positions. The sulfonate groups are further functionalized with 4-chlorophenyl substituents. This compound is structurally related to ferroptosis-inducing agents such as FIN56 (N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide), which targets glutathione peroxidase 4 (GPX4) degradation .
Properties
Molecular Formula |
C25H15Cl2NO7S2 |
|---|---|
Molecular Weight |
576.4 g/mol |
IUPAC Name |
bis(4-chlorophenyl) 9-hydroxyiminofluorene-2,7-disulfonate |
InChI |
InChI=1S/C25H15Cl2NO7S2/c26-15-1-5-17(6-2-15)34-36(30,31)19-9-11-21-22-12-10-20(14-24(22)25(28-29)23(21)13-19)37(32,33)35-18-7-3-16(27)4-8-18/h1-14,29H |
InChI Key |
CQYRFVGAHAQTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate typically involves the condensation reaction of 9-fluorenone with 4-chlorophenyl sulfonic acid derivatives. The reaction is catalyzed by bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups . The reaction conditions often include elevated temperatures and the presence of a strong acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonate groups.
Major Products Formed
The major products formed from these reactions include nitroso, nitro, amine, and substituted derivatives of the original compound.
Scientific Research Applications
Bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various fluorene-based compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the sulfonate groups can interact with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including anti-cancer activity.
Comparison with Similar Compounds
Key Structural Features :
- Fluorene backbone : Provides rigidity and planar aromaticity for π-π interactions.
- Hydroxyimino group (C=N-OH): Likely critical for redox activity and binding to biological targets like GPX4 .
- Sulfonate esters : Enhance solubility compared to sulfonamide derivatives but reduce cellular uptake efficiency .
- 4-Chlorophenyl substituents : Increase logP (lipophilicity) and metabolic stability compared to alkyl or alkoxy variants .
Comparison with Similar Compounds
Structural Analogues of Fluorene-2,7-Disulfonate Derivatives
The following table summarizes key structural and physicochemical differences between bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate and related compounds:
*Estimated based on substituent contributions.
Functional Group Impact on Activity
- Sulfonate esters vs. Sulfonamides : Sulfonamides (e.g., FIN56) generally exhibit better cellular permeability due to reduced polarity compared to sulfonate esters . However, sulfonates may have improved solubility in aqueous formulations .
Substituent Effects on Physicochemical Properties
- Electron-withdrawing groups (e.g., 4-Cl) : Increase logP and metabolic stability but may reduce solubility. The 4-chlorophenyl variant has a higher predicted logP (~4.5) than the 4-methyl (~3.7) or 4-methoxy (~2.8) analogs .
- Bulkier substituents (e.g., 1-phenylethyl) : Enhance membrane interaction but may sterically hinder target binding .
Biological Activity
Bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is a synthetic compound with significant potential in biological applications. Its unique chemical structure, characterized by a fluorene backbone and multiple functional groups, allows for diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H16Cl2N2O6S2, with a molecular weight of approximately 576.4 g/mol. The structure includes:
- Fluorene Backbone : Provides a hydrophobic environment for interactions with proteins.
- Chlorophenyl Groups : Enhance lipophilicity and facilitate binding to hydrophobic pockets in enzymes and receptors.
- Hydroxyimino Group : Capable of forming hydrogen bonds with biological molecules, influencing their activity.
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Signal Transduction Modulation : By interacting with receptors or signaling proteins, it may alter cellular signaling pathways.
- Antioxidant Activity : The hydroxyimino group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
Biological Activity Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. The results demonstrated significant inhibition of cell viability compared to control groups, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : Research highlighted the compound's ability to inhibit DHFR, an essential enzyme for DNA synthesis. This inhibition leads to increased phosphorylation of cyclin-dependent kinase complexes, blocking cell cycle progression and promoting apoptosis in cancer cells .
- Antimicrobial Effects : Another investigation revealed that this compound displayed antimicrobial properties against various resistant bacterial strains, indicating its potential use in treating infections caused by multidrug-resistant organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
